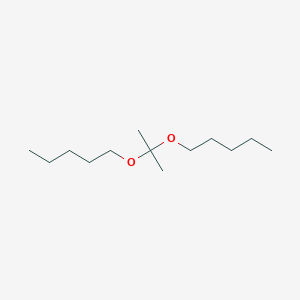

2,2-Bis(pentyloxy)propane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Bis(pentyloxy)propane, commonly known as BPP, is a chemical compound that belongs to the family of alkyl ethers. It is a colorless liquid with a molecular formula of C13H28O2 and a molecular weight of 216.36 g/mol. BPP has become a popular compound in scientific research due to its unique properties and applications in various fields.

Wirkmechanismus

The mechanism of action of BPP is not fully understood, but it is believed to involve the formation of stable complexes with various molecules, including drugs, proteins, and lipids. BPP has a long hydrophobic tail, which allows it to interact with the hydrophobic regions of these molecules, while the hydrophilic head group interacts with the surrounding water molecules. This interaction can alter the conformation and function of the target molecule, leading to various biochemical and physiological effects.

Biochemische Und Physiologische Effekte

BPP has been shown to have various biochemical and physiological effects, depending on the target molecule and the concentration of BPP. In vitro studies have shown that BPP can enhance the permeability of cell membranes, which can improve the uptake of various drugs and nutrients into the cell. BPP has also been shown to have anti-inflammatory and anti-cancer properties, which may be due to its ability to inhibit the activity of various enzymes and pathways involved in these processes. In vivo studies have shown that BPP can improve the bioavailability and efficacy of various drugs, leading to improved therapeutic outcomes.

Vorteile Und Einschränkungen Für Laborexperimente

BPP has several advantages for lab experiments, including its high purity, stability, and low toxicity. BPP is also readily available and relatively inexpensive, making it a cost-effective option for many research projects. However, BPP does have some limitations, including its limited solubility in water and some organic solvents, which may restrict its use in certain applications. BPP also has a relatively short half-life in vivo, which may limit its effectiveness as a drug delivery agent.

Zukünftige Richtungen

There are several future directions for research on BPP, including the development of new synthesis methods, the investigation of its potential as a drug delivery agent for various diseases, and the exploration of its applications in material science. BPP may also be studied for its potential as a surfactant in various industrial processes, where it can improve the efficiency and sustainability of the production process. Further research is needed to fully understand the mechanism of action of BPP and its potential applications in various fields.

Conclusion:

In conclusion, 2,2-Bis(pentyloxy)propane is a versatile compound with a wide range of applications in various fields. Its unique properties and potential as a drug delivery agent, surfactant, and plasticizer make it a promising compound for future research. However, further studies are needed to fully explore its potential and overcome some of its limitations.

Synthesemethoden

The synthesis of BPP involves the reaction between 2,2-bis(hydroxymethyl)propane and pentanol in the presence of an acid catalyst. The reaction takes place under reflux conditions for several hours, and the resulting product is purified through a series of distillation and washing steps. The yield of BPP is typically high, and the purity can be further improved through recrystallization.

Wissenschaftliche Forschungsanwendungen

BPP has been extensively studied for its potential applications in various fields, including chemistry, biology, and material science. In chemistry, BPP has been used as a solvent and a reagent in organic synthesis reactions. It has also been used as a surfactant in emulsion polymerization reactions, where it can improve the stability and efficiency of the reaction. In biology, BPP has been studied for its potential as a drug delivery agent, due to its ability to form stable complexes with various drugs. BPP has also been investigated for its anti-inflammatory and anti-cancer properties, as well as its ability to enhance the permeability of cell membranes. In material science, BPP has been used as a plasticizer in the production of polymeric materials, where it can improve the flexibility and durability of the final product.

Eigenschaften

CAS-Nummer |

10076-57-0 |

|---|---|

Produktname |

2,2-Bis(pentyloxy)propane |

Molekularformel |

C13H28O2 |

Molekulargewicht |

216.36 g/mol |

IUPAC-Name |

1-(2-pentoxypropan-2-yloxy)pentane |

InChI |

InChI=1S/C13H28O2/c1-5-7-9-11-14-13(3,4)15-12-10-8-6-2/h5-12H2,1-4H3 |

InChI-Schlüssel |

NWYYISOYSZWERS-UHFFFAOYSA-N |

SMILES |

CCCCCOC(C)(C)OCCCCC |

Kanonische SMILES |

CCCCCOC(C)(C)OCCCCC |

Andere CAS-Nummern |

10076-57-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.